

Spectroscopic Profile of *cis*-1,4-Bis(aminomethyl)cyclohexane: A Technical Guide

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Compound of Interest

Compound Name: *cis*-1,4-Bis(aminomethyl)cyclohexane

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This technical guide provides a comprehensive overview of the spectroscopic data for ***cis*-1,4-Bis(aminomethyl)cyclohexane**, tailored for researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for ***cis*-1,4-Bis(aminomethyl)cyclohexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR data for pure ***cis*-1,4-Bis(aminomethyl)cyclohexane** are not readily available in public spectral databases. The data presented in research or commercial contexts often pertains to a mixture of *cis* and *trans* isomers. For structural elucidation, it is recommended to acquire NMR spectra on a purified sample. General expected regions for the proton and carbon signals are noted below based on the analysis of similar aliphatic amines.^[1]

Table 1: Expected ^1H NMR Chemical Shifts

Protons	Expected Chemical Shift (ppm)	Multiplicity
-CH ₂ -NH ₂	~ 2.5 - 2.8	Doublet
Cyclohexane -CH-	~ 1.2 - 1.8	Multiplet
Cyclohexane -CH ₂ -	~ 1.0 - 1.6	Multiplet
-NH ₂	~ 1.0 - 2.0 (variable)	Broad Singlet

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon	Expected Chemical Shift (ppm)
-CH ₂ -NH ₂	~ 45 - 50
Cyclohexane -CH-	~ 35 - 40
Cyclohexane -CH ₂ -	~ 25 - 30

Infrared (IR) Spectroscopy

The following data is derived from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[\[2\]](#)

Table 3: Key IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Assignment
3380 - 3250	Strong, Broad	N-H stretch (primary amine)
2920 - 2850	Strong	C-H stretch (aliphatic)
1650 - 1580	Medium	N-H bend (scissoring)
1470 - 1440	Medium	C-H bend (scissoring)
1150 - 1050	Medium	C-N stretch
900 - 650	Broad	N-H wag

Mass Spectrometry (MS)

The following data corresponds to the electron ionization (EI) mass spectrum of 1,4-Bis(aminomethyl)cyclohexane. The fragmentation pattern is characteristic of aliphatic amines.

[3][4]

Table 4: Major Peaks in the Mass Spectrum

m/z	Relative Intensity	Possible Fragment
142	Moderate	$[M]^+$ (Molecular Ion)
113	High	$[M - NH_2CH]^+$
96	Moderate	$[M - NH_2CH_2 - NH_3]^+$
82	Moderate	$[C_6H_{10}]^+$
56	High	$[C_4H_8]^+$
30	Base Peak	$[CH_2NH_2]^+$

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **cis-1,4-Bis(aminomethyl)cyclohexane** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, D_2O , or $DMSO-d_6$).
 - Transfer the solution to a 5 mm NMR tube.
 - For the determination of $-NH_2$ proton signals, a D_2O exchange experiment can be performed. Acquire a standard 1H NMR spectrum, then add a drop of D_2O , shake the tube, and re-acquire the spectrum. The $-NH_2$ peak will disappear or significantly diminish.
- Instrument Parameters (1H NMR):

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Reference: Tetramethylsilane (TMS) at 0 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Reference: Solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

- Sample Preparation (Neat Liquid):
 - Place a single drop of **cis-1,4-Bis(aminomethyl)cyclohexane** onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top of the first to create a thin liquid film between the plates.
 - Ensure there are no air bubbles in the film.
- Instrument Parameters (FTIR):

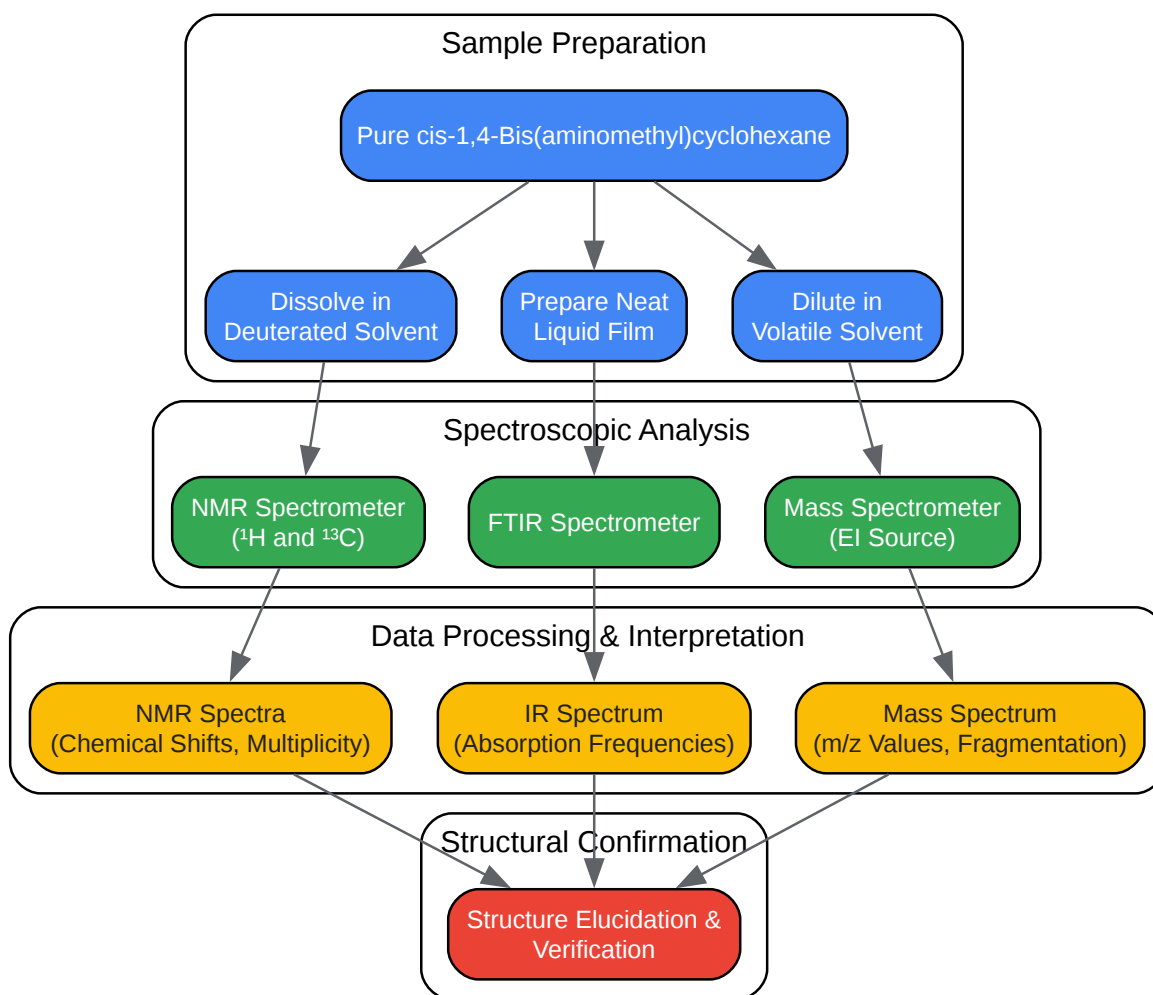
- Technique: Transmission.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty spectrometer should be acquired before running the sample.

Mass Spectrometry Protocol

- Sample Preparation:
 - Prepare a dilute solution of **cis-1,4-Bis(aminomethyl)cyclohexane** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
 - Further, dilute the stock solution to a final concentration of approximately 10-100 $\mu\text{g/mL}$.
- Instrument Parameters (Electron Ionization - EI):
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.[\[5\]](#)
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
 - Mass Range: m/z 20 - 200.
 - Data Acquisition: Scan mode to obtain a full spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **cis-1,4-Bis(aminomethyl)cyclohexane**.



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Caption: General workflow for spectroscopic analysis.

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